4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Esterification: The carboxylate group can be introduced through an esterification reaction with 4-methoxybenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and dimethylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxybenzyl and dimethylamino groups.
Reduction: Reduced quinoline derivatives with hydroxyl groups.
Substitution: Functionalized aromatic rings with various substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the compound’s interaction with biological targets and its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore. It could be explored for its activity against various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could facilitate binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl 4-[4-(methylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Methoxybenzyl 4-[4-(ethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-18-25(28(33)35-17-19-7-13-22(34-6)14-8-19)26(20-9-11-21(12-10-20)31(4)5)27-23(30-18)15-29(2,3)16-24(27)32/h7-14,26,30H,15-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGSEXFGMREMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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